molecular formula C26H18BrNO2 B2929926 6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one CAS No. 139888-29-2

6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one

Cat. No.: B2929926
CAS No.: 139888-29-2
M. Wt: 456.339
InChI Key: WCMYEHBDQFVYLU-HPIZBCMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inhibition of Protein Kinase Signaling Pathways

The quinoline core of 6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one facilitates interactions with adenosine triphosphate (ATP)-binding pockets in protein kinases, a feature shared with clinically validated kinase inhibitors. Molecular docking studies of similar 4-phenyl-2-quinolone derivatives show high affinity for epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are overexpressed in numerous cancers. For instance, 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one exhibits an IC~50~ of 0.14 μM against EGFR, outperforming the reference drug erlotinib (IC~50~ = 0.22 μM). The bromine substituent at position 6 in the target compound likely enhances hydrophobic interactions with kinase domains, while the (2E,4E)-5-phenylpenta-2,4-dienoyl moiety may stabilize binding through π-π stacking with phenylalanine residues in the active site.

Table 1: Kinase Inhibition Profiles of Quinoline Derivatives

Compound Target Kinase IC~50~ (μM) Reference
6-Methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one EGFR 0.14
4-Phenyl-2-quinolone VEGFR-2 0.89
Erlotinib EGFR 0.22

Furthermore, the compound’s ability to inhibit VEGFR-2 disrupts angiogenesis, a critical process for tumor metastasis. In silico models predict that the dienoyl side chain occupies a subpocket near the kinase’s DFG motif, preventing conformational changes required for activation. This dual inhibition of EGFR and VEGFR-2 positions the compound as a potential broad-spectrum kinase inhibitor, though experimental validation of its specific kinase targets remains ongoing.

Properties

CAS No.

139888-29-2

Molecular Formula

C26H18BrNO2

Molecular Weight

456.339

IUPAC Name

6-bromo-4-phenyl-3-[(2E,4E)-5-phenylpenta-2,4-dienoyl]-1H-quinolin-2-one

InChI

InChI=1S/C26H18BrNO2/c27-20-15-16-22-21(17-20)24(19-12-5-2-6-13-19)25(26(30)28-22)23(29)14-8-7-11-18-9-3-1-4-10-18/h1-17H,(H,28,30)/b11-7+,14-8+

InChI Key

WCMYEHBDQFVYLU-HPIZBCMHSA-N

SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

6-Bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory and analgesic effects, as well as its molecular interactions and structural characteristics.

Chemical Structure

The compound features a quinoline backbone with a bromine substituent and a phenyl-penta-dienoyl side chain. The presence of these functional groups is critical for its biological activity.

Anti-inflammatory Properties

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anti-inflammatory effects. For instance, a related compound demonstrated an ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for some derivatives were found to be lower than that of celecoxib, a standard anti-inflammatory drug, indicating promising potency .

Analgesic Effects

The analgesic activity of this compound has been evaluated through various pharmacological tests. In writhing and hot plate tests conducted on animal models, compounds with similar structures showed significant pain relief comparable to established analgesics .

Structure-Activity Relationship (SAR)

The biological activity of 6-bromo derivatives often correlates with their structural attributes:

  • Bromine Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Phenyl Groups : Contribute to π–π stacking interactions with receptor sites.

Study 1: Synthesis and Evaluation

A study synthesized several quinazolinone derivatives, including those similar to 6-bromo-4-phenyl compounds. These derivatives were assessed for their anti-inflammatory and analgesic properties. The results indicated that modifications in the side chains significantly affected their biological efficacy .

Study 2: Molecular Docking Simulations

Molecular docking studies have been performed to predict the binding affinities of these compounds against COX enzymes. The results suggested strong interactions between the quinoline scaffold and the active sites of COX enzymes, supporting the observed anti-inflammatory activities .

Data Summary

PropertyValue/Observation
IC50 (COX inhibition)< 0.05 μM (compared to celecoxib)
Analgesic Test ResultsSignificant reduction in pain response
Structural FeaturesBromine and phenyl substitutions enhance activity

Comparison with Similar Compounds

Quinolin-2(1H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally or functionally related analogues:

Key Observations :

  • Halogen Effects : Bromine at position 6 may enhance antifungal activity compared to chlorine in 4D, as seen in SDH inhibitors .
  • 4-Substituent : Phenyl groups (vs. hydroxy in 4A) improve lipophilicity, aiding membrane penetration in antifungal contexts .
Physicochemical Properties
Property Target Compound 4A (Hydroxy derivative) IIa4 (Antidepressant)
LogP (Predicted) ~4.2 (High lipophilicity) ~2.8 ~3.5
Solubility (aq.) Low Moderate (due to -OH) Low
Conjugation System Extended (dienoyl + quinolinone) Limited Moderate (morpholine)

Implications : The target compound’s high LogP may limit aqueous solubility but enhance membrane permeability in antifungal applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.